Ethylene glycol bis(succinimidyl succinate)

概要

説明

EGS is a water-insoluble homobifunctional crosslinker . It contains amine-reactive NHS-ester ends around a 12-atom spacer arm . It must be dissolved in DMSO or DMF before using in an aqueous reaction .

Synthesis Analysis

The synthesis of EGS involves the reaction of amine-reactive NHS esters at both ends . The spacer arm of the EGS crosslinker can be cleaved by hydroxylamine at pH 8.5 for 3-6 hours at 37°C .Molecular Structure Analysis

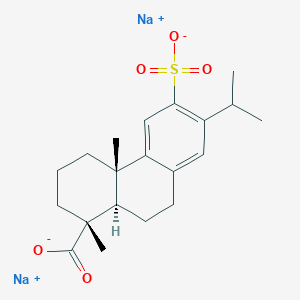

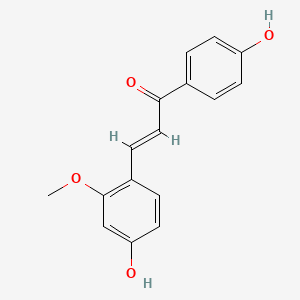

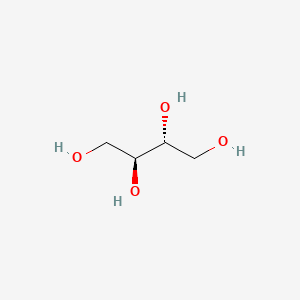

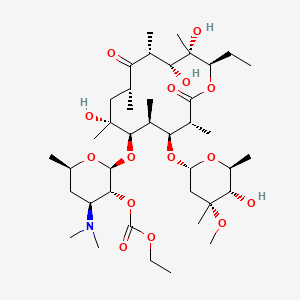

The molecular formula of EGS is C18H20N2O12 . Its molecular weight is 456.4 g/mol . The IUPAC name is 4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]oxyethyl] butanedioate .Chemical Reactions Analysis

EGS reacts through amine-reactive NHS esters at both ends . The crosslinks formed are reversible at pH 8.5 using hydroxylamine for 3 to 6 hours at 37°C .Physical And Chemical Properties Analysis

EGS is water-insoluble and must be dissolved first in DMF or DMSO . It is membrane-permeable, allowing for intracellular crosslinking .科学的研究の応用

1. Protein Cross-Linking and Reversible Immobilization

Ethylene glycol bis(succinimidyl succinate) (EGS) has been employed in the reversible cross-linking and immobilization of proteins. This compound reacts rapidly with proteins at pH 7, forming cross-links that are cleavable at pH 8.5 using hydroxylamine. This characteristic is beneficial for studies involving proteins with essential disulfide linkages. Abdella, Smith, and Royer (1979) observed substantial enzymatic activity with lactic dehydrogenase following reversible cross-linking. EGS has also been used for immobilizing trypsin on agarose, retaining full activity and stability for extended periods, demonstrating its suitability for protein-related studies (Abdella, Smith, & Royer, 1979).

2. Hydrogel Formation and Material Science

EGS contributes to the formation of hydrogels in material science. Nathan et al. (1992) explored water-soluble poly(ether urethanes) derived from L-lysine and poly(ethylene glycol), using EGS for crosslinking reactions. These hydrogels formed transparent, highly swollen films with significant tensile strength, indicating their potential in various material science applications (Nathan et al., 1992).

3. Affinity Cross-Linking in Cell Biology

In cell biology, EGS has been utilized in affinity cross-linking studies. Zachary and Rozengurt (1987) used EGS to link labeled gastrin-releasing peptide to a specific receptor in Swiss 3T3 cells. This approach helped identify a receptor for bombesin family peptides, demonstrating EGS's utility in receptor identification and cell biology research (Zachary & Rozengurt, 1987).

4. Ligand Dimerization in Receptor Studies

EGS is also instrumental in ligand dimerization for assessing receptor-receptor interactions. Conn (1983) highlighted EGS as a useful cross-linkerin receptor studies due to its ability to react at physiological pH and its stability under biological assay conditions. This feature is particularly valuable in systems like gonadotropes, adipocytes, and hepatocytes, where receptor-receptor interactions are critical (Conn, 1983).

5. Drug Delivery and Biomedical Applications

In the field of drug delivery and biomedical applications, EGS contributes to the synthesis of functional amphiphilic and degradable copolymers. Freichels et al. (2011) demonstrated the use of EGS in "clip" and "click" chemistries, facilitating the PEGylation of degradable aliphatic polyesters. This approach is valuable for creating copolymers for drug-delivery applications (Freichels et al., 2011).

6. Polymer Drug Carrier Systems

EGS plays a role in the synthesis of polymer drug carrier systems. Pechar et al. (2000) described the creation of a water-soluble polymer drug carrier based on biodegradable poly(ethylene glycol) block copolymer using EGS. This innovation is significant in developing new drug delivery methods, particularly for anti-cancer drugs (Pechar et al., 2000).

7. DNA Oligonucleotide Microarrays

In the field of genetics, EGS contributes to the development of DNA oligonucleotide microarrays. Schlapak et al. (2006) explored surfaces grafted with poly(ethylene glycol) for DNA oligonucleotide microarrays, using EGS for surface modification. This application showcases the potential of EGS in genetic research and diagnostics (Schlapak et al., 2006).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]oxyethyl] butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O12/c21-11-1-2-12(22)19(11)31-17(27)7-5-15(25)29-9-10-30-16(26)6-8-18(28)32-20-13(23)3-4-14(20)24/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLHLYJHNOCILIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCC(=O)OCCOC(=O)CCC(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

85419-94-9 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-[4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1,4-dioxobutyl]-ω-[4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1,4-dioxobutoxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85419-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20990737 | |

| Record name | Ethane-1,2-diyl bis{4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutanoate} | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20990737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethylene glycol bis(succinimidyl succinate) | |

CAS RN |

70539-42-3 | |

| Record name | Ethylene glycolylbis(succinimidyl succinate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070539423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 70539-42-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=340009 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethane-1,2-diyl bis{4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutanoate} | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20990737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYLENE GLYCOLYLBIS(SUCCINIMIDYL SUCCINATE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZX9NM7QE4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2-amino-4-chloro-7-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-methylpent-4-yn-2-ol](/img/structure/B1671070.png)